2,5-Difluoro-6-methylphenylboronic acid

Suzuki-Miyaura coupling Lewis acidity pKa determination

Procure 2,5-Difluoro-6-methylphenylboronic acid (CAS 1884277-68-2) for unmatched regioselectivity in Suzuki-Miyaura couplings. Its unique 2-fluoro, 5-fluoro, 6-methyl substitution pattern provides enhanced Lewis acidity for efficient transmetallation and ortho-methyl steric shielding to direct coupling, characteristics absent in generic difluorophenylboronic acids. This building block is critical for medicinal chemistry programs requiring precise steric occupancy in target binding pockets or metabolic site-blocking, ensuring reproducible SAR and downstream IP integrity. Secure high-purity material for your advanced intermediate synthesis.

Molecular Formula C7H7BF2O2
Molecular Weight 171.94 g/mol
CAS No. 1884277-68-2
Cat. No. B3112182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-6-methylphenylboronic acid
CAS1884277-68-2
Molecular FormulaC7H7BF2O2
Molecular Weight171.94 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1C)F)F)(O)O
InChIInChI=1S/C7H7BF2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,11-12H,1H3
InChIKeyUZQGKRUEUBRDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-6-methylphenylboronic Acid (CAS 1884277-68-2): A Specialized Organoboron Building Block for Cross-Coupling Applications


2,5-Difluoro-6-methylphenylboronic acid (CAS 1884277-68-2) is an ortho-substituted fluorinated phenylboronic acid with the molecular formula C₇H₇BF₂O₂ and a molecular weight of 171.94 g/mol . This organoboron compound serves as a specialized building block in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl scaffolds and fluorinated molecular architectures relevant to pharmaceutical and agrochemical development [1]. The compound is commercially available in research quantities with purities typically ranging from 95% to ≥98% [2].

Why 2,5-Difluoro-6-methylphenylboronic Acid Cannot Be Simply Substituted with Generic Analogs in Cross-Coupling Workflows


The substitution pattern of 2,5-difluoro-6-methylphenylboronic acid—featuring two electron-withdrawing fluorine atoms at the 2- and 5-positions and an electron-donating methyl group at the 6-position—creates a unique electronic and steric environment that directly governs both its intrinsic reactivity and the downstream properties of coupled products [1]. Unlike simple phenylboronic acid or mono-fluorinated analogs, this compound exhibits a modulated Lewis acidity (pKa shift), reduced hydrolytic stability typical of ortho-fluorinated boronic acids, and altered regiochemical outcomes in Suzuki couplings due to steric hindrance from the ortho-methyl group [2]. Generic substitution with a non-methylated difluorophenylboronic acid or a mono-fluoro analog will yield products with different metabolic stability, target binding affinities, or physicochemical profiles, making compound-specific procurement essential for reproducible synthesis and structure-activity relationship studies.

Quantitative Differentiation Evidence: 2,5-Difluoro-6-methylphenylboronic Acid vs. Structural Analogs


Enhanced Lewis Acidity (pKa Shift) Relative to Unsubstituted Phenylboronic Acid

The presence of two fluorine atoms at ortho (position 2) and meta (position 5) positions relative to the boronic acid group significantly increases Lewis acidity compared to unsubstituted phenylboronic acid. While experimental pKa for this specific compound is not directly reported, class-level analysis of fluorinated phenylboronic acids demonstrates that difluoro substitution reduces pKa by up to 2.7 units relative to phenylboronic acid (pKa 8.86) [1]. The pKa of 2,5-difluoro-6-methylphenylboronic acid is estimated at ~8.5-9.0 [2], reflecting the competing electron-donating effect of the ortho-methyl group that partially offsets fluorine-induced acidity enhancement. This fine-tuned acidity profile directly impacts transmetalation rates in Suzuki-Miyaura couplings and governs pH-dependent binding interactions in sensor applications.

Suzuki-Miyaura coupling Lewis acidity pKa determination

Reduced Hydrolytic Stability Characteristic of Ortho-Fluorinated Boronic Acids

Fluorinated phenylboronic acids exhibit reduced hydrolytic stability, with the least stable compounds being those containing two fluorine atoms at ortho positions relative to the boronic group [1]. 2,5-Difluoro-6-methylphenylboronic acid bears one ortho-fluorine (position 2) and one ortho-methyl group (position 6), placing it in an intermediate stability category between stable meta/para-fluorinated analogs and highly unstable di-ortho-fluorinated compounds such as 2,6-difluorophenylboronic acid [2]. This stability profile mandates specific storage and handling protocols (cool, dry conditions, as specified in vendor documentation ) and directly impacts the practical utility and shelf-life of the compound.

Hydrodeboronation Stability Ortho-substitution

Steric and Electronic Tuning in Suzuki-Miyaura Cross-Coupling Reactions

The ortho-methyl substituent at position 6 introduces steric hindrance that can influence the regioselectivity and reaction rate in palladium-catalyzed Suzuki-Miyaura cross-couplings. Mechanistic studies on ortho-substituted phenylboronic acids demonstrate that ortho-substitution generally yields lower coupling efficiencies compared to para-substituted analogs due to steric encumbrance during the transmetalation step [1]. However, this steric hindrance can be leveraged to achieve selective mono-coupling in systems containing multiple reactive sites or to favor formation of specific atropisomeric products [2]. The combination of ortho-methyl and ortho-fluorine substituents creates a unique steric-electronic profile distinct from non-methylated difluorophenylboronic acids (e.g., 2,5-difluorophenylboronic acid or 2,6-difluorophenylboronic acid) or mono-fluoro analogs (e.g., 2-fluoro-6-methylphenylboronic acid), enabling tailored reactivity that cannot be replicated by these simpler analogs.

Suzuki-Miyaura Cross-coupling Regioselectivity

Commercial Availability and Purity Specifications

2,5-Difluoro-6-methylphenylboronic acid is commercially available from multiple specialized organoboron suppliers with specified purity grades that directly impact its utility in sensitive catalytic reactions. Vendor specifications indicate available purity grades of 95% (AKSci) and ≥98% (Boroncore) [1], with documented storage requirements (cool, dry place, long-term) to maintain integrity . In contrast, the closely related analog 2-fluoro-6-methylphenylboronic acid (CAS 887471-69-4) is available at 95% purity with extended lead times (8-12 weeks) and significantly higher cost , while 2,5-difluorophenylboronic acid (CAS 193353-34-3) and 2,6-difluorophenylboronic acid (CAS 162101-25-9) are more widely stocked but lack the specific methyl substitution required for certain target molecules.

Procurement Purity Supply chain

Distinct Substitution Pattern vs. Common Difluorophenylboronic Acid Isomers

The 2,5-difluoro-6-methyl substitution pattern is chemically distinct from the more common difluorophenylboronic acid isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-difluoro) due to the presence of the ortho-methyl group at position 6. This methyl group serves multiple functions in downstream products: it can block metabolically labile sites, alter molecular conformation through steric effects, and modulate electron density on the aromatic ring. In drug discovery programs, the combination of fluorine atoms (enhancing metabolic stability and membrane permeability) with a methyl group (providing steric bulk and lipophilicity tuning) is a well-established strategy for optimizing pharmacokinetic properties. The specific 2,5-difluoro-6-methyl arrangement cannot be achieved using any single commercially common difluorophenylboronic acid (e.g., 2,5-difluorophenylboronic acid, 2,6-difluorophenylboronic acid) as these lack the critical methyl group.

Fluorine substitution Structure-activity relationship Metabolic stability

Optimal Application Scenarios for 2,5-Difluoro-6-methylphenylboronic Acid Based on Quantified Differentiation


Synthesis of Fluorinated Biaryl Pharmaceutical Intermediates Requiring Ortho-Methyl Steric Control

The unique 2,5-difluoro-6-methyl substitution pattern provides both electronic activation for efficient Suzuki-Miyaura cross-coupling (via fluorine-induced Lewis acidity enhancement) and steric shielding (via the ortho-methyl group) that can direct regioselectivity in polyhalogenated coupling partners [1]. This compound is ideally suited for constructing biaryl scaffolds in drug candidates where the methyl group is required to occupy a specific steric pocket in the target binding site or to block a metabolically labile position on the phenyl ring.

Development of Metabolic Stability-Optimized Lead Compounds

The combination of two fluorine atoms (blocking potential sites of oxidative metabolism) and an ortho-methyl group (providing additional steric protection and lipophilicity modulation) makes this boronic acid a strategic building block for medicinal chemistry programs targeting improved pharmacokinetic profiles [2]. The resulting 2,5-difluoro-6-methylphenyl moiety in coupled products can enhance metabolic stability while maintaining favorable drug-like properties, a profile that cannot be achieved using non-methylated difluorophenylboronic acids.

Synthesis of Fluorinated Organic Semiconductors and Advanced Materials

Fluorinated aromatic building blocks are essential in the development of organic semiconductors and advanced electronic materials due to their influence on molecular packing, charge transport, and energy levels. The specific substitution pattern of 2,5-difluoro-6-methylphenylboronic acid provides a unique electronic and steric profile that can be exploited to fine-tune the properties of conjugated polymers and small-molecule organic semiconductors [3]. The ortho-methyl group introduces controlled torsional angles in biaryl systems, which can be critical for optimizing thin-film morphology and device performance.

Building Block for 19F NMR Probes and Diol Sensors

Fluorinated phenylboronic acids serve as valuable 19F NMR probes for detecting and quantifying diol-containing biomolecules such as sugars and catecholamines [2]. The distinct pKa of 2,5-difluoro-6-methylphenylboronic acid (~8.5-9.0), resulting from the balance of fluorine electron withdrawal and methyl electron donation, positions it for optimal binding at physiological pH ranges where other fluorinated analogs may be either too acidic (premature binding) or too basic (weak binding). This pH-tuned binding profile is critical for developing sensitive and selective sensors for biomedical applications.

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